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Compound of Interest

Compound Name: Mochol

CAS No.: 452323-21-6

Cat. No.: B12751153

Get Quote

A Note on Terminology: The term "Mochol" is likely a misspelling of "Mowiol," a widely used,

water-soluble mounting medium based on polyvinyl alcohol.[1] Mowiol is favored in

immunofluorescence microscopy for its ability to provide a semi-permanent mounting solution

with an appropriate refractive index for oil immersion objectives, and it helps to preserve the

fluorescent signal.[2][3]

Introduction
Mowiol is a polyvinyl alcohol-based mounting medium used to preserve and view fluorescently

labeled specimens, such as cells and tissue sections, on microscope slides.[1] Its primary

functions are to secure the coverslip, prevent dehydration of the sample, and provide a

refractive index compatible with high-resolution microscopy.[2][3] For fluorescence applications,

it is crucial to incorporate an anti-fade agent to protect fluorophores from photobleaching during

imaging.[4][5]

Key Features and Applications
Semi-Permanent Mounting: Mowiol solutions harden over time, creating a durable

preparation that can be stored for extended periods.[2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12751153#bc-rfq
https://www.benchchem.com/product/b12751153/docs?utm_src=pdf-body#application-notes-and-protocols-for-mowiol-mounting-medium-in-immunofluorescence
https://pubmed.ncbi.nlm.nih.gov/15856278/
https://pure.mpg.de/rest/items/item_587830/component/file_2230687/content
https://www.leica-microsystems.com/science-lab/life-science/how-to-prepare-specimen-for-immunofluorescence-microscopy/
https://pubmed.ncbi.nlm.nih.gov/15856278/
https://pure.mpg.de/rest/items/item_587830/component/file_2230687/content
https://www.leica-microsystems.com/science-lab/life-science/how-to-prepare-specimen-for-immunofluorescence-microscopy/
https://www.nichd.nih.gov/about/org/dir/other-facilities/cores/microscopyandimaging/support/MOWIOL
https://www.calm.ed.ac.uk/left%20nav%20mowiol%20mm%2001.html
https://pure.mpg.de/rest/items/item_587830/component/file_2230687/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751153?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Optical Clarity: Provides a clear, non-autofluorescent background, which is essential for high-

quality fluorescence imaging.[4]

Anti-Fade Integration: Easily compatible with anti-fade reagents like 1,4-diazobicyclo-[2.2.2]-

octane (DABCO) to minimize photobleaching.[4][5][6]

Broad Compatibility: Suitable for a wide range of fluorescent dyes and proteins, including

EGFP.[7]

Applications: Widely used for mounting cultured cells and tissue sections in

immunofluorescence, confocal, and super-resolution microscopy (STED).[2][6]

Quantitative Data: Mowiol Preparation Recipes
The following table summarizes various published recipes for preparing Mowiol mounting

medium. The primary components are Mowiol 4-88, glycerol, distilled water, and a Tris buffer to

maintain pH.

Component Protocol 1[5][8] Protocol 2[7][9] Protocol 3[4]

Mowiol 4-88 2.4 g 9.6 g 2.4 g

Glycerol 6 g 24 g 6 g

Distilled Water (dH₂O) 6 ml 24 ml 6 ml

0.2M Tris Buffer (pH

8.5)
12 ml 48 ml 12 ml

Anti-Fade (e.g.,

DABCO)
2.5% (w/v)

Not specified, but

recommended
2.5% (w/v)

Final Volume

(approx.)
24 ml 96 ml 24 ml

Experimental Protocols
Protocol 1: Preparation of Mowiol Mounting Medium
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This protocol is adapted from several sources and provides a reliable method for preparing

Mowiol solution with an anti-fade agent.[4][5][8]

Materials:

Mowiol 4-88 (e.g., Calbiochem, cat. no. 475904)

Glycerol, analytical grade

Distilled water (dH₂O)

0.2 M Tris-HCl buffer, pH 8.5

1,4-diazobicyclo-[2.2.2]-octane (DABCO), as anti-fade agent

50 ml conical tubes

Magnetic stirrer and stir bar or rotator

Water bath or incubator set to 50-53°C

Centrifuge

Procedure:

In a 50 ml conical tube, add 6 g of glycerol.

Slowly add 2.4 g of Mowiol 4-88 to the glycerol and stir thoroughly to mix.[5]

Add 6 ml of dH₂O and mix for 1-2 hours at room temperature.[4][5][8]

Add 12 ml of 0.2 M Tris-HCl buffer (pH 8.5).

Incubate the mixture at approximately 50-53°C for 2 hours, or until the Mowiol has

completely dissolved.[5][8] Mix occasionally (e.g., every 15-20 minutes).[10] Note: It is critical

that all Mowiol dissolves to ensure the correct refractive index.[5]

To clarify the solution, centrifuge at 4000-5000 x g for 15-20 minutes to pellet any

undissolved particles.[4][5][7]
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Carefully decant the supernatant into a clean tube.

For fluorescence applications, add DABCO to a final concentration of 2.5% (w/v) (2.5 g per

100 ml) to the supernatant. Mix gently by inversion until dissolved.[4][5]

Aliquot the final solution into small tubes (e.g., 1-3 ml) and store at -20°C for up to 12

months.[4][5][7] The solution is stable at room temperature for about one month.[5][7]

Protocol 2: General Immunofluorescence Staining and
Mounting
This protocol provides a standard workflow for indirect immunofluorescence of cultured cells on

coverslips, followed by mounting with the prepared Mowiol solution.

Materials:

Cells grown on sterile coverslips

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking Buffer (e.g., 1% BSA or 5% Normal Goat Serum in PBS)

Primary Antibody (diluted in Blocking Buffer)

Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)

Nuclear Stain (optional, e.g., DAPI)

Prepared Mowiol Mounting Medium

Microscope slides

Procedure:
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Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.[3]

Washing: Wash the coverslips 3 times with PBS.[3]

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 15-20 minutes.

This step is necessary for intracellular targets.[3]

Washing: Wash the coverslips 3 times with PBS.

Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 45-60

minutes.[3]

Primary Antibody Incubation: Incubate the coverslips with the diluted primary antibody for 1-2

hours at room temperature or overnight at 4°C in a humidified chamber.[3]

Washing: Wash thoroughly 4 times with PBS to remove unbound primary antibody.[3]

Secondary Antibody Incubation: Incubate with the diluted fluorophore-conjugated secondary

antibody for 1 hour at room temperature, protected from light.[3]

Washing: Wash thoroughly 4 times with PBS, protected from light.

Nuclear Staining (Optional): If desired, incubate with a nuclear stain like DAPI (1 µg/mL in

PBS) for 10 minutes.[3]

Final Wash: Perform a final wash with PBS.

Mounting:

Place a small drop (approx. 10 µl for an 18 mm coverslip) of Mowiol mounting medium

onto a clean microscope slide.[2][9]

Carefully place the coverslip, cell-side down, onto the drop of Mowiol, avoiding air

bubbles.

Allow the slides to dry overnight at room temperature in a light-tight box before imaging.[9]

Diagrams and Workflows
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The following diagrams illustrate the preparation and application of Mowiol in a typical

immunofluorescence workflow.

Initial Mixing Dissolving & Clarification Final Preparation

1. Mix Glycerol
& Mowiol 4-88

2. Add dH₂O
& Stir 3. Add Tris Buffer 4. Heat at ~50°C

until dissolved
5. Centrifuge

(5000 x g)
6. Collect

Supernatant
7. Add Anti-Fade
(e.g., DABCO)

8. Aliquot & Store
at -20°C

Click to download full resolution via product page

Caption: Workflow for the preparation of Mowiol mounting medium.
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Caption: General workflow for immunofluorescence staining and mounting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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